5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid
CAS No.: 793716-21-9
Cat. No.: VC8420239
Molecular Formula: C21H19NO4S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
![5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid - 793716-21-9](/images/structure/VC8420239.png)
Specification
CAS No. | 793716-21-9 |
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Molecular Formula | C21H19NO4S |
Molecular Weight | 381.4 g/mol |
IUPAC Name | 5-(benzhydrylsulfamoyl)-2-methylbenzoic acid |
Standard InChI | InChI=1S/C21H19NO4S/c1-15-12-13-18(14-19(15)21(23)24)27(25,26)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20,22H,1H3,(H,23,24) |
Standard InChI Key | ZBYCTOQAJCFYKH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Introduction
Overview
5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid is a synthetically derived benzoic acid derivative characterized by a sulfamoyl group substituted with a diphenylmethyl moiety and a methyl group at the 2-position of the aromatic ring. While direct experimental data for this specific compound is limited in the provided sources, its structural analogs and synthesis pathways offer foundational insights into its potential properties and applications. This report synthesizes information from related sulfamoyl benzoates, iodination protocols, and molecular frameworks to construct a comprehensive profile of the compound.
Structural Characteristics and Molecular Identity
The compound’s core structure consists of a benzoic acid backbone with two key substitutions:
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Methyl group at the 2-position of the benzene ring.
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Sulfamoyl group (-SO₂NH-) at the 5-position, further substituted by a diphenylmethyl group.
Molecular Formula and Weight
Property | Value |
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Molecular Formula | C₂₁H₁₉NO₄S |
Molecular Weight | 381.45 g/mol |
SMILES Notation | CC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
The diphenylmethyl group introduces significant steric bulk, potentially influencing solubility and reactivity. Analogous compounds, such as 5-[(2-methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid (CID 2368838) , demonstrate how substituents on the sulfamoyl group modulate physicochemical behavior. For instance, the diphenylmethyl substitution likely enhances lipophilicity compared to smaller groups like methoxyethyl (CID 2119876) .
Synthesis Pathways and Reaction Mechanisms
While no direct synthesis protocol for 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid is documented in the provided sources, its preparation may involve sequential functionalization of 2-methylbenzoic acid.
Proposed Synthesis Route
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Sulfonation: Introduce a sulfonyl group at the 5-position via electrophilic substitution, leveraging conditions similar to those in the iodination of 2-methylbenzoic acid (US7642374B2) . This step may employ chlorosulfonic acid or sulfur trioxide.
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Amination: React the sulfonyl chloride intermediate with diphenylmethylamine to form the sulfamoyl linkage.
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Purification: Utilize crystallization or sublimation techniques, as described for 5-iodo-2-methylbenzoic acid , to isolate the final product.
Critical Parameters
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Catalysts: Microporous β-form zeolites (Si/Al ratio 10–250) enhance regioselectivity in aromatic substitutions .
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Oxidizing Agents: Iodic or periodic acid may stabilize reactive intermediates during sulfonation .
Physicochemical Properties
Theoretical Predictions
The diphenylmethyl group likely reduces aqueous solubility compared to smaller sulfamoyl analogs, necessitating organic solvents for handling. Crystallization behavior may mirror 5-iodo-2-methylbenzoic acid, which precipitates efficiently below 50°C .
Pharmacological and Industrial Applications
Industrial Relevance
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Pharmaceutical Intermediate: Potential precursor for antihypertensive or diuretic agents.
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Functional Materials: Sulfonamides are utilized in polymer chemistry and catalysis.
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